molecular formula C6H12 B3021470 trans-2-Hexene CAS No. 4050-45-7

trans-2-Hexene

Cat. No.: B3021470
CAS No.: 4050-45-7
M. Wt: 84.16 g/mol
InChI Key: RYPKRALMXUUNKS-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-Hexene: is an organic compound with the molecular formula C6H12 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “trans” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart. This compound is commonly used in organic synthesis and industrial applications.

Scientific Research Applications

Chemistry: trans-2-Hexene is used as a starting material in organic synthesis to produce various compounds, including epoxides and alcohols. It is also used in studying reaction mechanisms and kinetics.

Biology and Medicine: While this compound itself is not widely used in biological or medical applications, its derivatives and reaction products are of interest in these fields. For example, epoxides derived from this compound are studied for their potential biological activities.

Industry: In the industrial sector, this compound is used as a co-monomer in the production of polyethylene, enhancing the material’s properties. It is also employed in the synthesis of fragrances and flavoring agents.

Mechanism of Action

Target of Action

Trans-2-Hexene, a type of alkene, primarily targets the carbon-carbon double bonds in organic compounds. The carbon-carbon double bond is a region of high electron density, making it an attractive site for electrophilic attack .

Mode of Action

This compound interacts with its targets through a process known as epoxidation. This reaction involves the addition of an oxygen atom across the carbon-carbon double bond, forming an oxacyclopropane ring, also known as an epoxide . The reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond. The mechanism involves a concerted reaction with a four-part, circular transition state .

Biochemical Pathways

The epoxidation of this compound can lead to various downstream effects. For instance, the resulting epoxide rings can be opened by further reaction to form anti-vicinal diols . Additionally, 2-Hexene shows strong selectivity to propene, acetaldehyde, and 1,3-butadiene .

Result of Action

The epoxidation of this compound results in the formation of an oxacyclopropane ring. This ring can be further reacted to form anti-vicinal diols . These transformations can have various molecular and cellular effects, depending on the context in which they occur.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by the presence of other reactive species, the pH of the environment, and the temperature . Additionally, the cis/trans configuration of the molecule can influence its reactivity .

Safety and Hazards

Trans-2-Hexene is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment, ensure adequate ventilation, and keep away from heat/sparks/open flames/hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2-Hexene can be synthesized through various methods, including:

    Dehydrohalogenation of 2-Hexyl Halides: This method involves the elimination of a hydrogen halide from 2-hexyl halides using a strong base like potassium hydroxide in ethanol.

    Isomerization of 1-Hexene: Using a catalyst such as palladium on carbon, 1-hexene can be isomerized to form this compound.

    Reduction of 2-Hexyne: Hydrogenation of 2-hexyne in the presence of a Lindlar catalyst can selectively produce this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-hexyne. This process involves the use of a metal catalyst, such as palladium, to facilitate the addition of hydrogen to the triple bond, converting it into a double bond with the trans configuration.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Hexene can undergo oxidation reactions to form epoxides or diols. For example, using meta-chloroperoxybenzoic acid (MCPBA), this compound can be converted into an epoxide.

    Hydrogenation: In the presence of a metal catalyst like palladium, this compound can be hydrogenated to form hexane.

    Halogenation: this compound reacts with halogens such as bromine to form dibromohexane.

Common Reagents and Conditions:

    Oxidation: MCPBA in a non-aqueous solvent like chloroform.

    Hydrogenation: Palladium on carbon catalyst under hydrogen gas.

    Halogenation: Bromine in an inert solvent like carbon tetrachloride.

Major Products:

    Epoxidation: this compound oxide.

    Hydrogenation: Hexane.

    Halogenation: 2,3-Dibromohexane.

Comparison with Similar Compounds

    cis-2-Hexene: The cis isomer of 2-hexene, where the hydrogen atoms are on the same side of the double bond.

    1-Hexene: An alkene with the double bond at the first carbon atom.

    trans-3-Hexene: An isomer with the double bond at the third carbon atom in the trans configuration.

Uniqueness: trans-2-Hexene is unique due to its specific geometric configuration, which affects its physical and chemical properties. Compared to cis-2-hexene, this compound has a higher melting point and lower boiling point due to its more linear structure, which allows for better packing in the solid state and less steric hindrance in the liquid state.

Properties

IUPAC Name

(E)-hex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPKRALMXUUNKS-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90881224
Record name (2E)-2-Hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90881224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gas or Vapor, Liquid; [IUCLID], Clear colorless liquid; [MSDSonline], Colorless liquid with a mild odor; [Alfa Aesar MSDS]
Record name Hexene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5534
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Hexene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8525
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name trans-2-Hexene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18097
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

Boiling point: 67.9 °C /2-Hexene (E)/; 68.8 °C /2-Hexene (Z)/; 67.1 °C /3-Hexene (E)/; 66.4 °C /3-Hexene (Z)/
Record name HEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5143
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Density: 0.6869 g/cu cm @ 20 °C /2-Hexene (E)/; 0.6772 g/cu cm @ 20 °C /2-Hexene (Z)/; 0.6796 g/cu cm @ 20 °C /3-Hexene (Z)/
Record name HEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5143
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

173.0 [mmHg], 150.0 [mmHg], 155.0 [mmHg], Vapor pressure= 173 mm Hg @ 25 °C
Record name Hexene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5534
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Hexene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8525
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name trans-2-Hexene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18097
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name HEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5143
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

4050-45-7, 592-43-8, 25264-93-1
Record name trans-2-Hexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4050-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexene, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004050457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025264931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2-Hexene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hexene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2E)-2-Hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90881224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hex-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.870
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-hex-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.594
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hexene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.502
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HEXENE, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TZ30GGG1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5143
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Melting point: -133 °C /2-Hexene (E)/; -141.1 °C /2-Hexene (Z)/; -115.4 °C /3-Hexene (E)/; -137.8 °C /3-Hexene (Z)/
Record name HEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5143
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

20 parts by volume of the rhodium catalyst solution prepared as described in Example B are mixed with 800 parts by volume of polyethylene glycol 400 having a water content of 2% and are introduced into an autoclave whose gas space is then filled with an equimolar mixture of hydrogen and carbon monoxide under a total pressure of 80 bar. The solution is heated while stirring to 100° C., this temperature is held for another three hours while continuing to stir and while maintaining the pressure of 80 bar and 800 parts by volume of 2-hexene are then added while maintaining these reaction conditions, the reaction mixture is stirred for another two hours at 100° C. and 80 bar and, after cooling and venting the autoclave, the reaction mixture obtained is transferred to a phase separator in which the aldehyde phase having a heptanal content of 96% is separated off. As a result of the partial isomerization of 2-hexene to 1-hexene, this gives a mixture of 1-heptanal and 2-heptanal in a mixing ratio of 0.83. The yield of heptanal mixture is 96% of theory.
[Compound]
Name
polyethylene glycol 400
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Hexene
Reactant of Route 2
trans-2-Hexene
Reactant of Route 3
trans-2-Hexene
Reactant of Route 4
trans-2-Hexene
Reactant of Route 5
trans-2-Hexene
Reactant of Route 6
trans-2-Hexene
Customer
Q & A

Q1: What is the molecular formula and weight of trans-2-hexene?

A1: this compound has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: While specific data points weren't provided in the research excerpts, techniques like NMR spectroscopy can reveal structural details. For instance, []C NMR analysis can distinguish between different carbon environments in the molecule, helping to confirm its structure and study its interactions. []

Q3: Does this compound exhibit fluorescence?

A3: Yes, this compound displays weak fluorescence when excited at specific wavelengths, such as 184.9 nm. This phenomenon is attributed to electronic transitions within the molecule, likely originating from its lowest singlet Rydberg state. []

Q4: What is the significance of this compound in olefin metathesis reactions?

A4: this compound can be a desired product in olefin metathesis, a valuable reaction for redistributing fragments of alkenes. Researchers have investigated optimization algorithms to achieve high purities of this compound as a bottom product in a simulated reactive distillation process using Aspen HYSYS software. []

Q5: Can this compound be produced through isomerization reactions?

A5: Yes, several studies demonstrate the isomerization of other hexene isomers, like 1-hexene, to this compound. For example, researchers found that a nickel oxide-silica-alumina catalyst facilitates propylene dimerization, yielding this compound among other hexene isomers. [] Similarly, a ruthenium(III) complex, coordinated by a tetradentate naphthaldiimine ligand, catalyzes the double-bond migration of 1-hexene to yield this compound, which further undergoes catalytic isomerization to cis-2-hexene. []

Q6: How does the position of the double bond in hexene isomers affect their reactivity?

A6: The location of the double bond significantly influences the combustion reactivity of hexene isomers. Studies using a rapid compression facility at the University of Michigan demonstrated that 1-hexene, this compound, and trans-3-hexene exhibit different ignition delay times, highlighting the impact of double bond position on their autoignition characteristics. []

Q7: What role does this compound play in understanding the mechanism of metal-catalyzed olefin rearrangements?

A7: Research using the bicyclo[6.1.0]nonene system and iron carbonyls provided insights into olefin rearrangement mechanisms. Specifically, the rearrangement of a dichlorobicyclo[6.1.0]nonene isomer to this compound, in the presence of Fe2(CO)9, suggests two distinct mechanisms: one where the iron carbonyl remains attached throughout the rearrangement, and another potentially bypassing a direct iron carbonyl intermediate. [, ]

Q8: How is this compound used in studying hydrogenation reactions?

A8: this compound serves as a model substrate for exploring hydrogenation mechanisms on catalytic surfaces. Electron spin resonance studies, employing spin traps, have been used to detect and identify radical species on palladium-supported catalysts during the hydrogenation of this compound. These investigations provide valuable information about the interaction of hydrogen atoms and alkenes on catalyst surfaces in solution. []

Q9: What is the role of this compound in epoxidation reactions?

A9: this compound is frequently used as a substrate to investigate the selectivity of epoxidation catalysts. For example, researchers examined the stereoselectivity of titanium silicate-1 (TS-1) in the epoxidation of cis/trans-2-hexene with hydrogen peroxide. [] They found that the reaction yielded predominantly the trans epoxide, indicating the catalyst's cis-selectivity, which is attributed to the specific structure of the titanium-hydroperoxo intermediate and the spatial constraints within the TS-1 zeolite. []

Q10: Can this compound be epoxidized using molecular oxygen?

A10: Yes, researchers successfully demonstrated the stereospecific epoxidation of this compound using molecular oxygen on photoirradiated titanium dioxide powder. Interestingly, they observed that this compound exhibited higher reactivity than its cis isomer in this photocatalytic process. []

Q11: How does the presence of a nitrate group influence the reactivity of alkoxy radicals derived from this compound?

A11: Quantum chemical calculations and kinetic modeling studies reveal that the presence of a nitrate group on the alkoxy radicals derived from this compound significantly affects their decomposition pathways. These studies highlight the impact of nitrate groups on the atmospheric fate and reactivity of alkoxy radicals, particularly in nighttime chemistry where nitrate radical-initiated oxidation is significant. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.